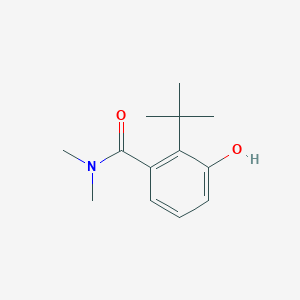
3,5-Diformylbenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diformylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H5ClO4S. It is a derivative of benzenesulfonyl chloride, featuring two formyl groups at the 3 and 5 positions on the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,5-Diformylbenzenesulfonyl chloride can be synthesized through the sulfonation of 3,5-diformylbenzene followed by chlorination. The typical synthetic route involves the following steps:
Sulfonation: 3,5-Diformylbenzene is treated with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.
Chlorination: The resulting sulfonic acid derivative is then chlorinated using thionyl chloride (SOCl2) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Diformylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Oxidation and Reduction: The formyl groups can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia (NH3) or primary amines (RNH2) are used in the presence of a base such as pyridine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Carboxylic Acids and Alcohols: Formed from the oxidation and reduction of formyl groups, respectively.
Aplicaciones Científicas De Investigación
3,5-Diformylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules, such as proteins and peptides, for studying their structure and function.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-diformylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide and sulfonate derivatives, respectively. The formyl groups can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.
Comparación Con Compuestos Similares
3,5-Dibromobenzenesulfonyl Chloride: Similar in structure but with bromine atoms instead of formyl groups.
3,5-Dimethylbenzenesulfonyl Chloride: Features methyl groups instead of formyl groups.
Benzenesulfonyl Chloride: The parent compound without any substituents on the benzene ring.
Uniqueness: 3,5-Diformylbenzenesulfonyl chloride is unique due to the presence of formyl groups, which provide additional reactivity and versatility in chemical synthesis. The formyl groups can undergo various transformations, making this compound valuable in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C8H5ClO4S |
|---|---|
Peso molecular |
232.64 g/mol |
Nombre IUPAC |
3,5-diformylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H5ClO4S/c9-14(12,13)8-2-6(4-10)1-7(3-8)5-11/h1-5H |
Clave InChI |
BGYCJFADLYMFGU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C=O)S(=O)(=O)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Trifluoromethyl)cyclopropyl]hydrazine](/img/structure/B14850424.png)
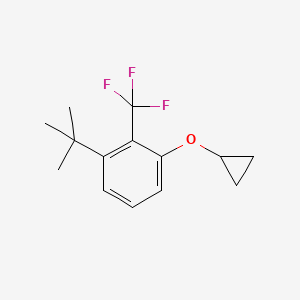
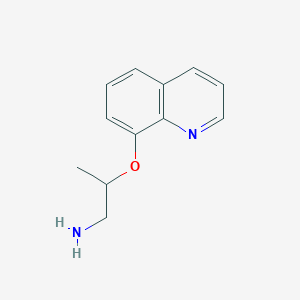
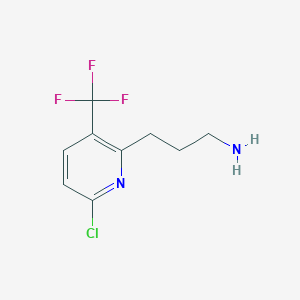
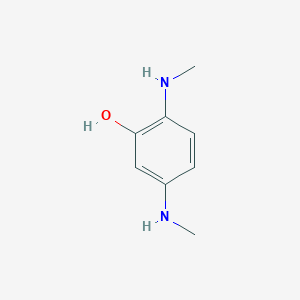

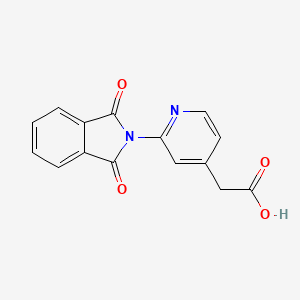


![[6-Methoxy-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14850495.png)


